Substrate Activity Profile for NAD(P)H Dehydrogenase Quinone 1 (NQO1)
The target compound has been profiled as a substrate for NQO1, an enzyme exploited for bioreductive drug activation. In a human A549 lung carcinoma cell assay, the compound acted as a substrate for NQO1-mediated two-electron reduction, exhibiting an IC50 of 3,100 nM for substrate activity-dependent cell growth inhibition [1]. This provides a quantitative starting point for SAR studies, though no direct IC50 data for the de-methoxy analog (CAS 924154-57-4) is available in the same assay to establish a direct fold-selectivity comparison. The presence of the methoxy group is noted to be a critical structural variable for substrate recognition in this enzyme class [2].
| Evidence Dimension | In vitro NQO1 substrate activity in cell growth inhibition assay |
|---|---|
| Target Compound Data | IC50 = 3,100 nM |
| Comparator Or Baseline | De-methoxy analog (CAS 924154-57-4): Data not available for direct comparison in this specific assay. |
| Quantified Difference | Cannot be quantified; structural inference only. |
| Conditions | Human A549 cells; NQO1-mediated two-electron reduction measured by growth inhibition (BindingDB Entry 50049219). |
Why This Matters
This quantitative substrate profiling data can be used by researchers selecting lead compounds for NQO1-dependent prodrug strategies, providing a benchmark that must be re-tested head-to-head against key analogs to confirm the methoxy group's contribution.
- [1] BindingDB. Entry: BDBM50236859 (CHEMBL4086536). Affinity Data for NQO1 substrate activity in A549 cells. View Source
- [2] Colucci, M.A. et al. (2014). Natural and synthetic quinones as substrates for NQO1. Frontiers in Pharmacology. (Class-level reference on methoxy effects). View Source
